molecular formula C12H18N2O3 B13960134 Methyl 2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylamino)acetate

Methyl 2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylamino)acetate

Cat. No.: B13960134
M. Wt: 238.28 g/mol
InChI Key: GSYLYSAXVAJGED-UHFFFAOYSA-N
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Description

Methyl 2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylamino)acetate is an organic compound with a complex structure that includes a pyridine ring substituted with methoxy and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylamino)acetate typically involves the reaction of 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde with methylamine and subsequent esterification with methanol. The reaction conditions often require a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylamino)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylamino)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Omeprazole: A proton pump inhibitor with a similar pyridine structure.

    Esomeprazole: An enantiomer of omeprazole with similar pharmacological properties.

    Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.

Uniqueness

Methyl 2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylamino)acetate is unique due to its specific substitution pattern on the pyridine ring, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

methyl 2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylamino]acetate

InChI

InChI=1S/C12H18N2O3/c1-8-5-14-10(9(2)12(8)17-4)6-13-7-11(15)16-3/h5,13H,6-7H2,1-4H3

InChI Key

GSYLYSAXVAJGED-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CNCC(=O)OC

Origin of Product

United States

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